赤式-1-(4-羟基-3-甲氧基苯基)丙烷-1,2-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a natural product that can be used for research in the field of life sciences . It has a CAS number of 1280602-81-4 .

Molecular Structure Analysis

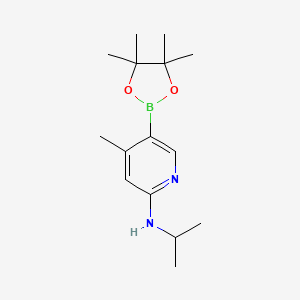

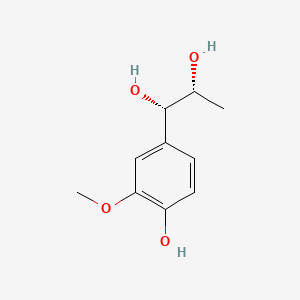

The molecular formula of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is C10H14O4 . Its molecular weight is 198.2 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

增强肌肉力量

该化合物已被证明能显著增强绝对握力以及相对握力 . 这表明它可用于开发旨在提高肌肉力量的补充剂或治疗方法 .

抑制蛋白质分解代谢

研究表明,该化合物可以抑制蛋白质分解代谢,即蛋白质分解成较小的多肽或氨基酸的过程 . 这可能对肌肉健康和恢复以及以过度蛋白质分解为特征的疾病有影响 .

改善葡萄糖代谢

发现该化合物可以改善肝脏葡萄糖代谢 . 这表明它可能应用于与葡萄糖代谢相关的疾病(如糖尿病)的治疗或管理 .

调节脂质代谢

它已被证明可以调节肝脏和肌肉中的脂质代谢 . 这可能对与脂质代谢相关的疾病(如肥胖和代谢综合征)有影响 .

促进肌肉发育

发现低剂量服用该化合物可以增加久坐不动的老鼠中的 Myf5 表达,表明它可能促进肌肉发育 .

抗氧化作用

安全和危害

While specific safety and hazard information for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol was not found, it’s important to handle all chemicals with care. Protective eyewear, clothing, and gloves should be worn to avoid contact with skin . If toxic or irritating substances are produced during experimentation, the operation should be completed in a glove box to avoid harm .

作用机制

Target of Action

The primary targets of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are currently unknown . This compound is a natural product and is often used in scientific research

Biochemical Pathways

The biochemical pathways affected by erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are currently unknown

生化分析

Biochemical Properties

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol plays a crucial role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, such as oxidoreductases and transferases, which facilitate its conversion into different metabolites. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function . These interactions are essential for the compound’s role in cellular processes and metabolic pathways.

Cellular Effects

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis . Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species . Additionally, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic function, while high doses can lead to toxic effects and adverse reactions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is involved in various metabolic pathways, including those related to lipid and glucose metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can affect the levels of key metabolites, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . The compound’s subcellular localization is determined by targeting signals and post-translational modifications, which direct it to specific organelles.

属性

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKYCBMLUGVAGH-LHLIQPBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)